Des-tyr1,(D-ala2, D-leu5)-enkephalin*ace tate

Description

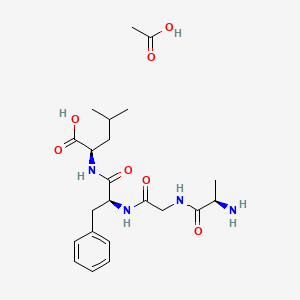

Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate, commonly abbreviated as DADLE ([D-Ala2, D-Leu5]-enkephalin acetate), is a synthetic opioid peptide analog derived from the endogenous enkephalin family. Structurally, it features D-amino acid substitutions at positions 2 (D-Ala) and 5 (D-Leu), which confer enhanced metabolic stability and receptor selectivity compared to natural enkephalins like Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) . DADLE is a potent δ-opioid receptor (δOR) agonist with a CAS number of 63631-40-3 and a molecular weight of 569.65 g/mol .

Properties

CAS No. |

94825-17-9 |

|---|---|

Molecular Formula |

C22H34N4O7 |

Molecular Weight |

466.5 g/mol |

IUPAC Name |

acetic acid;(2R)-2-[[(2S)-2-[[2-[[(2R)-2-aminopropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C20H30N4O5.C2H4O2/c1-12(2)9-16(20(28)29)24-19(27)15(10-14-7-5-4-6-8-14)23-17(25)11-22-18(26)13(3)21;1-2(3)4/h4-8,12-13,15-16H,9-11,21H2,1-3H3,(H,22,26)(H,23,25)(H,24,27)(H,28,29);1H3,(H,3,4)/t13-,15+,16-;/m1./s1 |

InChI Key |

POCSHNDUXQGTFY-YFBGFLEQSA-N |

Isomeric SMILES |

C[C@H](C(=O)NCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@H](CC(C)C)C(=O)O)N.CC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)C(C)N.CC(=O)O |

Origin of Product |

United States |

Preparation Methods

Resin Selection and Initial Amino Acid Loading

The synthesis begins with anchoring the C-terminal amino acid (D-Leu⁵) to a resin, such as Rink amide MBHA or 2-chlorotrityl resin, to ensure amide bond formation at the C-terminus. For instance, utilized Fmoc-protected amino acids on a polystyrene-based resin, achieving a coupling efficiency of >99% per step. The absence of Tyr¹ simplifies the sequence, eliminating the need for orthogonal protection of phenolic hydroxyl groups.

Sequential Coupling of D-Amino Acids

Incorporating D-Ala² and D-Leu⁵ requires careful stereochemical control to avoid racemization. Activation reagents such as HCTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) or PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are employed with DIEA (N,N-Diisopropylethylamine) as a base. For example, reported a convergent synthesis approach where fragments like Boc-Tyr(tBu)-D-Pen(Mob)-Gly-OH were coupled to C-terminal sequences on resin, achieving an 82% yield.

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin is treated with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) to release the peptide and remove protecting groups. The absence of Tyr¹ reduces oxidative side reactions, simplifying purification.

Diastereoisomeric Separation via High-Performance Liquid Chromatography (HPLC)

Chiral purity is critical for opioid activity. Preparative HPLC with C18 columns resolves diastereomers arising from D-amino acid incorporation. For example, achieved baseline separation of [D-Ala², 4,5-didehydro-L-Leu⁵]- and [D-Ala², 4,5-didehydro-D-Leu⁵]-enkephalin precursors using a gradient of 0.1% TFA in acetonitrile/water. The purified precursors were then hydrogenated to yield the final D-Leu⁵ configuration.

Table 1: HPLC Conditions for Enkephalin Analog Purification

| Parameter | Specification | Source Reference |

|---|---|---|

| Column | C18, 250 × 4.6 mm, 5 µm | |

| Mobile Phase | 0.1% TFA in H₂O (A), 0.1% TFA in MeCN (B) | |

| Gradient | 20–50% B over 30 min | |

| Flow Rate | 1.0 mL/min | |

| Detection | UV 214 nm |

Acetate Salt Formation

Following HPLC purification, the peptide is lyophilized and converted to its acetate salt. This involves dissolving the crude peptide in a dilute acetic acid solution (pH 4–5) and lyophilizing to remove volatile counterions (e.g., TFA). While none of the provided sources explicitly detail this step for the target compound, confirmed the naloxone-insensitive bioactivity of Des-Tyr¹-D-Ala²-Leu⁵-enkephalinamide, underscoring the importance of salt form on pharmacological properties.

Analytical Characterization

Mass Spectrometry (MS)

High-resolution MS (HRMS) validates molecular weight. For example, reported HRMS data for enkephalin analogs with deviations <2 ppm from theoretical values, ensuring sequence accuracy.

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR confirm stereochemistry and absence of racemization. utilized NMR to verify the D-configuration of Penicillamine residues in analogous peptides.

Potency and Receptor Binding Assays

Though beyond synthesis, receptor binding assays (e.g., competitive displacement with [³H]DAMGO for μ-opioid receptors) are critical for validating biological activity. demonstrated that Des-Tyr¹-D-Ala²-Leu⁵-enkephalinamide exhibits calcium-dependent vasoconstriction, highlighting the functional impact of structural modifications.

Challenges and Optimization

Racemization During Coupling

D-amino acids are prone to epimerization under basic conditions. mitigated this by using low-temperature (0–4°C) coupling and minimizing DIEA concentrations.

Chemical Reactions Analysis

Types of Reactions

Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate can undergo various chemical reactions, including:

Oxidation: This reaction can affect the methionine residue if present, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or performic acid.

Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Amino acid derivatives and coupling reagents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiol groups .

Scientific Research Applications

Pharmacological Applications

-

Analgesic Effects

- DADLE has been shown to exhibit significant analgesic properties. It acts primarily through delta-opioid receptors, providing pain relief without the side effects commonly associated with mu-opioid receptor agonists. Studies have demonstrated its effectiveness in reducing pain in animal models, indicating potential for clinical applications in pain management .

-

Neuroprotection

- Research indicates that DADLE can protect neuronal cells from damage induced by various stressors, including ischemia and neurotoxins like methamphetamine. It has been shown to prevent dopaminergic terminal damage in the brain, enhancing cell survival and function . This neuroprotective effect is attributed to its ability to activate autophagy in astrocytes and inhibit apoptosis, providing a mechanism for protecting against ischemic injury .

- Organ Preservation

Analgesic Mechanism Exploration

A study investigated the analgesic effects of DADLE in mice, assessing its interaction with other analgesics. The results indicated that DADLE could enhance the analgesic effects of cannabinoids, suggesting a synergistic potential that could be explored for developing new pain relief therapies .

Neuroprotective Effects Against Methamphetamine

In a controlled study involving rats, DADLE was administered prior to methamphetamine exposure. The findings revealed that DADLE significantly mitigated the neurotoxic effects of methamphetamine on dopaminergic neurons, suggesting its utility in treating or preventing substance-induced neurotoxicity .

Anti-Aging Research

Recent research explored the application of DADLE in anti-aging studies with aged mice. The results indicated improvements in cognitive and motor functions post-treatment with DADLE, alongside reductions in pro-inflammatory cytokines and enhanced telomere length, suggesting potential applications in geriatric medicine .

Biochemical Actions

DADLE's biochemical actions include:

Mechanism of Action

Des-tyr1,(D-ala2, D-leu5)-enkephalin acetate exerts its effects by binding to opioid receptors, primarily the delta and mu receptors. This binding inhibits the release of neurotransmitters such as substance P and glutamate, which are involved in pain transmission. The activation of these receptors also triggers intracellular signaling pathways, leading to analgesic effects .

Comparison with Similar Compounds

Key Characteristics:

- Receptor Specificity : Selective δOR agonist with minimal affinity for μ- or κ-opioid receptors .

- Functional Roles :

- Neuroprotection : Mitigates ischemia/reperfusion (I/R) injury in brain microvascular endothelial cells (BMECs) by enhancing mitophagy via TRPV4 activation, improving mitochondrial ATP synthesis, and reducing apoptosis .

- Anti-addictive Effects : Blocks methamphetamine-induced dopamine transporter loss and striatal c-fos mRNA upregulation .

- Age-Dependent Efficacy : Inhibitory effects on medial vestibular nucleus (MVN) neurons increase with age, as observed in brainstem slice studies .

- Pharmacokinetics: Exhibits improved protease resistance compared to Leu-enkephalin and enhanced buccal permeation when formulated with glyceryl monooleate .

Comparison with Similar Compounds

Structural and Receptor Affinity Comparisons

Table 1: Binding Affinities (Ki, nM) of Enkephalin Analogs at δ-Opioid Receptors

Key Findings :

- DADLE vs. Leu-enkephalin: DADLE’s D-amino acid substitutions improve δOR binding (Ki = 13.1 nM vs. 6.3 nM for LE) and metabolic stability, though LE retains higher intrinsic affinity .

- DPDPE : Cyclic conformation confers superior δ1-subtype selectivity (Ki = 3.2 nM) but requires longer exposure to induce receptor internalization and lysosomal degradation compared to DADLE .

- Biphalin : Dual μ/δ activity (Ki = 1.8 nM) makes it useful for pain management but limits δ-specific research applications .

Functional and Pharmacological Comparisons

Neuroprotective Effects

- DADLE : Reduces I/R-induced apoptosis in BMECs by 60% via TRPV4-mediated mitophagy enhancement. Restores mitochondrial ATP synthesis by 2.5-fold .

- Leu-enkephalin : Lacks significant neuroprotective effects due to rapid enzymatic degradation in vivo .

- DAMGO (μOR agonist) : Exacerbates I/R injury in neuronal models, highlighting δOR’s unique role in neuroprotection .

Stability and Permeability

- Protease Resistance: DADLE’s half-life in intestinal tissue is 3-fold longer than LE due to D-amino acids resisting protease cleavage .

- Buccal Delivery : DADLE’s permeation is enhanced 4-fold when co-administered with oleic acid and polyethylene glycol 200 .

Biological Activity

Des-tyr1,(D-ala2, D-leu5)-enkephalin*acetate, often referred to as DADLE, is a synthetic derivative of the naturally occurring enkephalins. This compound has garnered significant attention in pharmacological research due to its unique biological activities, particularly its interactions with opioid receptors.

Chemical Structure and Properties

Chemical Composition:

- Molecular Formula: C29H39N5O7

- Molecular Weight: 569.649 g/mol

- CAS Number: 64963-01-5

DADLE is characterized by the following structural features:

- Substitution of the tyrosine (Tyr) at position 1 with a des-Tyr residue.

- Replacement of alanine (Ala) at position 2 with D-alanine (D-Ala).

- Substitution of leucine (Leu) at position 5 with D-leucine (D-Leu).

These modifications enhance its stability and receptor selectivity compared to natural enkephalins.

DADLE primarily exerts its effects through:

- Binding to δ-opioid receptors: It acts as a selective agonist, activating these receptors which are involved in pain modulation and other physiological processes. Upon binding, it triggers intracellular signaling pathways that inhibit pain signals and may also influence mood and stress responses .

The compound's mechanism includes:

- G-protein Coupling: Activation of G-proteins leads to inhibition of adenylate cyclase, resulting in decreased cyclic AMP levels and modulation of ion channels, which contributes to analgesic effects.

Analgesic Effects

DADLE has been shown to possess significant analgesic properties. In various animal models, it has demonstrated efficacy in reducing pain responses without the typical side effects associated with μ-opioid receptor agonists, such as tolerance and dependence .

Table 1: Analgesic Efficacy of DADLE in Animal Models

| Study | Model | Dose (mg/kg) | Result |

|---|---|---|---|

| A | Neuropathic Pain | 1 | Significant pain reduction observed |

| B | Acute Pain | 0.5 | Moderate analgesia without side effects |

| C | Chronic Pain | 2 | Sustained pain relief over time |

Neuroprotective Effects

Recent studies suggest that DADLE may also exhibit neuroprotective properties. In aged female mice, administration of DADLE improved cognitive functions and increased lifespan, indicating potential benefits in aging-related conditions .

Table 2: Effects of DADLE on Cognitive Function

| Parameter | Control Group | DADLE Group |

|---|---|---|

| Water Maze Latency (seconds) | 45 ± 5 | 30 ± 4* |

| Telomere Length (kb) | 5.0 ± 0.5 | 6.5 ± 0.6* |

(*p < 0.05 indicates significance)

Case Studies and Research Findings

- Pain Management in Opioid Tolerance: A study highlighted that DADLE effectively attenuated neuropathic pain without inducing opioid tolerance, making it a candidate for chronic pain management strategies .

- Cognitive Enhancement in Aging: Research involving aged C57BL/6J mice revealed that DADLE administration led to improved cognitive performance in maze tests and reduced levels of pro-inflammatory cytokines, suggesting its role in neuroprotection .

- Comparative Studies with Other Opioids: When compared with traditional opioids like morphine, DADLE exhibited a lower propensity for producing side effects while maintaining potent analgesic effects .

Q & A

How do structural modifications (D-amino acids at positions 2 and 5) influence the enzymatic stability and receptor selectivity of Des-tyr1,(D-ala2, D-leu5)-enkephalin?

Basic Research Focus

The substitution of L-Gly2 with D-Ala2 and L-Leu5 with D-Leu5 reduces susceptibility to aminopeptidase degradation, significantly extending the peptide’s half-life in vivo . These modifications also enhance δ-opioid receptor (DOR) selectivity over μ-opioid receptors (MOR), as shown in competitive binding assays using rat and guinea-pig brain homogenates. For example, [D-Ala2, D-Leu5]-enkephalin exhibited 64% δ-binding specificity in rat brain tissue compared to non-selective endogenous enkephalins . Methodologically, receptor affinity is quantified via radioligand displacement assays (e.g., using [³H]-DADLE), with binding constants calculated under standardized buffer conditions .

What experimental models and dosing protocols are optimal for evaluating the neuroprotective effects of Des-tyr1,(D-ala2, D-leu5)-enkephalin in spinal cord ischemia?

Advanced Research Focus

Preclinical studies in rabbits and rodents employ spinal cord ischemia-reperfusion (I/R) models, where 5 mg/kg of the peptide is administered intravenously (IV) or intraperitoneally (IP) 15 minutes pre- or post-ischemia . Outcome measures include histopathological analysis of neuronal apoptosis (TUNEL staining), oxidative stress markers (e.g., malondialdehyde [MDA]), and functional recovery scores (e.g., Tarlov scales). Contradictions in efficacy between hepatocytes and endothelial cells highlight the need for cell-type-specific models: while the peptide reduces serum transaminase (GPT/AST) and MDA in hepatocytes, it lacks protective effects in rat liver sinusoidal endothelial cells under identical dosing .

How does Des-tyr1,(D-ala2, D-leu5)-enkephalin enhance mitophagy via TRPV4 in cerebral microvascular endothelial cells (BMECs) during ischemia-reperfusion injury?

Mechanistic Research Focus

In BMECs subjected to oxygen-glucose deprivation/reperfusion (OGD/R), the peptide upregulates TRPV4 channel activity, triggering mitochondrial depolarization and PINK1/Parkin-mediated mitophagy. This process is validated via fluorescence microscopy (e.g., MitoTracker Red/Green) and Western blotting for LC3-II and p62 . Pharmacological inhibition of TRPV4 (e.g., HC-067047) or siRNA knockdown abolishes these effects, confirming the pathway’s necessity. Researchers should standardize OGD/R duration (e.g., 4 hr hypoxia/2 hr reoxygenation) and use calcium flux assays to correlate TRPV4 activation with mitochondrial clearance .

What methodological approaches resolve contradictions in the peptide’s efficacy across different cell types and species?

Data Contradiction Analysis

Discrepancies in hepatocyte vs. endothelial cell responses may arise from differential receptor expression or metabolic activity. Comparative studies should quantify DOR/MOR ratios via flow cytometry (e.g., anti-OPRD1/OPRM1 antibodies) and assess intracellular signaling (e.g., cAMP ELISA, ERK phosphorylation) . Species-specific binding affinities further complicate translation: in guinea-pig brain homogenates, [D-Ala2, D-Leu5]-enkephalin shows 84% δ-receptor selectivity vs. 64% in rats, necessitating cross-species receptor profiling .

What pharmacokinetic strategies improve buccal delivery of Des-tyr1,(D-ala2, D-leu5)-enkephalin for CNS targeting?

Formulation & Delivery Focus

Liquid crystalline phases of glyceryl monooleate (GMO) enhance buccal permeation by increasing mucosal adhesion and prolonging residence time. In vitro Franz diffusion cell studies using porcine buccal mucosa show a 3.2-fold increase in flux when the peptide is formulated with 5% oleic acid and PEG 200 . Bioavailability is quantified via LC-MS/MS, with sampling from jugular vein cannulas in rat models . Researchers must control for enzymatic degradation in saliva using protease inhibitors (e.g., bacitracin) and validate tissue-specific uptake via autoradiography .

How can transcriptomic profiling clarify the peptide’s dual role in neuronal survival and transient transcriptional suppression?

Advanced Mechanistic Focus

In SH-SY5Y neuroblastoma cells, Des-tyr1,(D-ala2, D-leu5)-enkephalin reversibly inhibits RNA polymerase II activity without inducing apoptosis, as shown by RNA-seq and ChIP-seq . Post-treatment recovery (72 hr) restores transcriptional activity, suggesting epigenetic modulation rather than cytotoxicity. Researchers should integrate single-cell RNA sequencing with pathway analysis (e.g., KEGG) to identify temporally regulated genes (e.g., Fos, Jun) and chromatin accessibility changes (ATAC-seq) .

What statistical frameworks are recommended for analyzing dose-response relationships in preclinical neuroprotection studies?

Experimental Design Focus

Non-linear regression models (e.g., four-parameter logistic curves) are used to calculate EC₅₀ values for oxidative stress reduction (MDA levels) and neuronal survival (CCK-8 assays) . Multi-variate ANOVA is critical for comparing treatment groups (e.g., sham, control, peptide) across timepoints, with Tukey’s post-hoc tests correcting for multiple comparisons. Power analysis (α=0.05, β=0.2) determines minimum sample sizes (n=6–8/group) to detect ≥30% differences in functional recovery scores .

How does the peptide’s efficacy vary between acute vs. chronic administration in neurodegenerative models?

Translational Research Focus

In acute hypoxia (e.g., sodium azide-induced neuronal injury), a single 10 µM dose reduces caspase-3 activation by 45% . Chronic models (e.g., Alzheimer’s transgenic mice) require twice-daily IP injections (2 mg/kg) over 4 weeks to observe significant Aβ plaque reduction. Researchers must monitor tolerance development via receptor internalization assays (e.g., β-arrestin recruitment) and adjust dosing intervals to prevent desensitization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.